molecular formula C5H9NO2 B6279998 rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans CAS No. 2241129-92-8

rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans

Cat. No. B6279998
CAS RN: 2241129-92-8
M. Wt: 115.1
InChI Key:
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Description

Rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans (rac-MACA) is a novel chiral molecule with potential applications in the fields of chemistry, biochemistry, and medicine. Rac-MACA is a derivative of the naturally occurring amino acid, L-alanine, and has been identified as a valuable building block for the synthesis of a variety of compounds. As a chiral molecule, rac-MACA has the ability to form two enantiomers, which are mirror images of each other and can have different properties. This property makes rac-MACA a valuable tool for the synthesis of drugs and other compounds that require a specific stereochemistry.

Scientific Research Applications

Rac-MACA has a number of potential applications in scientific research. It has been used as a building block for the synthesis of a variety of compounds, including drugs and other small molecules. Rac-MACA has also been used in the synthesis of chiral catalysts and chiral auxiliaries, which are important tools in asymmetric synthesis. In addition, rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans has been used in the synthesis of peptides and other biologically active molecules.

Mechanism of Action

Rac-MACA is an optically active molecule, meaning that it is composed of two enantiomers. These enantiomers have different properties and can interact differently with other molecules. This property makes rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans a valuable tool for the synthesis of drugs and other compounds that require a specific stereochemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans are not yet fully understood. However, it is known that rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can be used in the synthesis of a variety of compounds, including drugs and other small molecules. It is also known that rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can interact with other molecules in a stereospecific manner, which can lead to different physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans in lab experiments is its ability to form two enantiomers, which can have different properties. This property makes rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans a valuable tool for the synthesis of drugs and other compounds that require a specific stereochemistry. However, rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can also be difficult to synthesize and can be expensive. Additionally, the biochemical and physiological effects of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans. One potential direction is in the synthesis of drugs and other small molecules. Rac-MACA can be used as a building block for the synthesis of a variety of compounds, including drugs and other small molecules. Additionally, rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can be used in the synthesis of chiral catalysts and chiral auxiliaries, which are important tools in asymmetric synthesis. Finally, rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can be used in the synthesis of peptides and other biologically active molecules.

Synthesis Methods

Rac-MACA can be synthesized in a variety of ways. One common method is the reaction of L-alanine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans in an enantiomerically pure form. Alternatively, rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans can also be synthesized from an optically active intermediate, such as (R)-2-amino-4-methylpentanoic acid, through a series of reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans involves the synthesis of the azetidine ring followed by the introduction of the carboxylic acid group. The stereochemistry of the molecule is achieved through the use of chiral starting materials and selective reactions.", "Starting Materials": [ "4-methyl-2-nitrobutane", "ethyl acetoacetate", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sodium cyanoborohydride", "methyl iodide", "sodium methoxide", "acetic anhydride", "2-aminoethanol", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Reduction of 4-methyl-2-nitrobutane with sodium borohydride in ethanol to yield 4-methyl-2-aminobutane", "Alkylation of 4-methyl-2-aminobutane with methyl iodide in the presence of sodium methoxide to yield rac-(2R,4S)-4-methyl-2-methylaminoazetidine", "Reduction of ethyl acetoacetate with sodium borohydride in ethanol to yield ethyl 3-hydroxybutanoate", "Reaction of ethyl 3-hydroxybutanoate with 2-aminoethanol in the presence of acetic anhydride to yield ethyl 3-(2-hydroxyethyl)butanoate", "Reduction of ethyl 3-(2-hydroxyethyl)butanoate with sodium cyanoborohydride in the presence of acetic acid to yield (2R,3S)-3-(2-hydroxyethyl)azetidine", "Protection of the hydroxyl group in (2R,3S)-3-(2-hydroxyethyl)azetidine with acetic anhydride to yield (2R,3S)-3-acetoxyethylazetidine", "Deacetylation of (2R,3S)-3-acetoxyethylazetidine with sodium hydroxide to yield (2R,3S)-3-hydroxyethylazetidine", "Reaction of (2R,3S)-3-hydroxyethylazetidine with rac-(2R,4S)-4-methyl-2-methylaminoazetidine in the presence of hydrochloric acid to yield rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans", "Neutralization of rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans with sodium bicarbonate and purification with water and sodium chloride" ] }

CAS RN

2241129-92-8

Product Name

rac-(2R,4S)-4-methylazetidine-2-carboxylic acid, trans

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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